molecular formula C17H16ClNO B13373318 1-(4-chlorobenzyl)-3,3-dimethyl-1,3-dihydro-2H-indol-2-one

1-(4-chlorobenzyl)-3,3-dimethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B13373318
M. Wt: 285.8 g/mol
InChI Key: RQHWPIYENAVTLQ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3,3-dimethyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities. This particular compound is characterized by the presence of a 4-chlorobenzyl group attached to the indole core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-3,3-dimethyl-1,3-dihydro-2H-indol-2-one can be synthesized through various methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically uses 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole and an aromatic aldehyde in the presence of a base such as potassium hydroxide (KOH) in a solvent like 1,4-dioxane . The reaction can be carried out under ultrasound-assisted conditions or solvent-free conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-3,3-dimethyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorobenzyl)-3,3-dimethyl-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3,3-dimethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to activate caspase enzymes, leading to apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorobenzyl)-3,3-dimethyl-1,3-dihydro-2H-indol-2-one is unique due to its specific structural features, including the indole core, 4-chlorobenzyl group, and dimethyl substitutions. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16ClNO

Molecular Weight

285.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,3-dimethylindol-2-one

InChI

InChI=1S/C17H16ClNO/c1-17(2)14-5-3-4-6-15(14)19(16(17)20)11-12-7-9-13(18)10-8-12/h3-10H,11H2,1-2H3

InChI Key

RQHWPIYENAVTLQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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